Enantiomer-Dependent Antiproliferative Potency: (R)-2 vs. (S)-2 Ligand Across Six Human Cancer Cell Lines
The (R)-enantiomer of the target ligand scaffold (reported as (R)-2) exhibits markedly higher cytotoxicity than its (S)-counterpart ((S)-2) across all six human cancer cell lines tested. In HCT116 colorectal carcinoma cells, the IC₅₀ of (R)-2 was 0.28 ± 0.19 μM versus 20 ± 3 μM for (S)-2, representing an approximately 71-fold difference [1]. This stereochemistry-dependent potency differential is consistently observed across the entire panel, with the (R)-form demonstrating 3.8- to 30-fold greater activity depending on the cell line [1]. For procurement decisions, this means that the enantiomeric composition of the supplied material (racemic CAS 336119-88-1 vs. enantiopure CAS 336113-57-6) will directly determine baseline biological activity in any assay.
| Evidence Dimension | In vitro antiproliferative activity – IC₅₀ (μM) against HCT116 colorectal carcinoma cells, 72 h exposure |
|---|---|
| Target Compound Data | (R)-2: IC₅₀ = 0.28 ± 0.19 μM |
| Comparator Or Baseline | (S)-2: IC₅₀ = 20 ± 3 μM |
| Quantified Difference | ~71-fold higher potency for (R)-2; across full panel, (R)-2 is 3.8- to 71-fold more potent than (S)-2 depending on cell line |
| Conditions | Human colorectal carcinoma HCT116 cells; MTT assay; 72 h exposure; mean IC₅₀ ± SD, n = 3 independent experiments |
Why This Matters
This stereochemistry-activity relationship is the single largest potency determinant for the free ligand; sourcing the racemate versus the enantiopure (R)-form will result in markedly different experimental outcomes.
- [1] Łomzik M, Hanif M, Budniok A, et al. Inorganic Chemistry. 2020;59(20):14879-14890. Table 2: In Vitro Antiproliferative Activity of (R)- and (S)-Ispinesib, (R)-2 and (S)-2 and Their Organometallic Complexes. doi:10.1021/acs.inorgchem.0c00957 View Source
